molecular formula C8H16O B1266389 4-Methyl-2-heptanone CAS No. 6137-06-0

4-Methyl-2-heptanone

Cat. No. B1266389
CAS RN: 6137-06-0
M. Wt: 128.21 g/mol
InChI Key: BIFPSSTVLFHHEI-UHFFFAOYSA-N
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Description

4-Methyl-2-heptanone is an organic compound belonging to the ketone family. It is a colorless liquid with a sweet odor and a boiling point of 156°C. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavors. In addition, it has been studied extensively for its potential applications in scientific research.

properties

IUPAC Name

4-methylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-7(2)6-8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFPSSTVLFHHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976905
Record name 4-Methylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-heptanone

CAS RN

6137-06-0
Record name 2-Heptanone, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-heptanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-methyl-2-heptanone in the context of Actephila merrilliana?

A: 4-Methyl-2-heptanone was identified as one of the major chemical components in the essential oil extracted from Actephila merrilliana fruits. [] This finding contributes to the overall chemical profile of the plant, which can be valuable for understanding its potential applications.

Q2: Can you elaborate on the concentration of 4-methyl-2-heptanone found in Actephila merrilliana and its implications?

A: Gas chromatography-mass spectrometry (GC-MS) analysis revealed that 4-methyl-2-heptanone constitutes 4.011% of the total essential oil extracted from Actephila merrilliana fruits. [] While not the most abundant compound, this concentration suggests a potential role in the plant's aroma profile and possibly its ecological interactions.

Q3: What analytical techniques were employed to identify and quantify 4-methyl-2-heptanone in the studies?

A: Both studies utilized gas chromatography-mass spectrometry (GC-MS) for the separation, identification, and quantification of volatile compounds, including 4-methyl-2-heptanone. [, ] This technique allows for the precise determination of the compound's presence and relative abundance within complex mixtures.

Q4: Beyond Actephila merrilliana, has 4-methyl-2-heptanone been found in other natural sources?

A: Yes, 4-methyl-2-heptanone was also detected in fermented soybean paste (doenjang) where its presence was linked to the activity of enzymes, specifically lipase, from various Aspergillus species used in the fermentation process. [] This finding highlights the compound's potential role in contributing to the characteristic aroma of fermented foods.

Q5: Does the concentration of 4-methyl-2-heptanone change during the fermentation of soybean paste?

A: While the study doesn't explicitly track the concentration changes of 4-methyl-2-heptanone, it does mention that the content of ethyl esters of long-chained fatty acids, which are related compounds, significantly increased in the later stages of soybean paste fermentation. [] This suggests a possible influence of fermentation time on the volatile profile, potentially including 4-methyl-2-heptanone, although further investigation is needed.

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